

# chemical structure and properties of 1V209

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## Compound of Interest

Compound Name: 1V209

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An In-depth Technical Guide to **1V209**: A TLR7 Agonist for Immunotherapy

## Abstract

**1V209**, also known as TLR7 agonist T7, is a synthetic small molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated anti-tumor properties.[1][2][3] Structurally, it is a benzoic acid-modified purine derivative.[4] Its mechanism of action involves the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and the priming of an adaptive immune response, qualifying it as a potent vaccine adjuvant.[2] A significant challenge with **1V209** is its poor water solubility, which necessitates formulation strategies such as conjugation with polysaccharides, cholesterol, or nanoparticles to enhance its bioavailability, efficacy, and targeted delivery while maintaining low toxicity.[1][3] Preclinical studies, both in vitro and in vivo, have shown that formulated **1V209** can stimulate dendritic cell activation, induce robust cytokine secretion, and inhibit tumor growth and metastasis in various cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies related to **1V209** for researchers and drug development professionals.

## Chemical Identity and Physicochemical Properties

**1V209** is a synthetic compound belonging to the oxoadenine series.[5] Its chemical identity and key properties are summarized below.

### Table 1: Chemical Identifiers for 1V209

Identifier	Value
IUPAC Name	4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid[4][6]
Synonyms	TLR7 agonist T7[1][2][4]
CAS Number	1062444-54-5[1][3][4]
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>5</sub> O <sub>5</sub> [1][3][4]
Molecular Weight	359.34 g/mol [1][3]
SMILES	<chem>OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=C3N)=O)C=C1)=O</chem> [4]
InChI Key	ATISKRYGYNSRNP-UHFFFAOYSA-N[4][6]

**Table 2: Physicochemical Properties of 1V209**

Property	Value	Source(s)
Appearance	Off-white to yellow solid	[3]
Purity	≥98%	[4]
Solubility	DMSO: ≥ 60 mg/mL	[1][2]
DMF: 0.1 mg/mL	[4]	
PBS (pH 7.2): 0.1 mg/mL	[4]	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1]

## Biological Activity and Mechanism of Action

**1V209** functions as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor (PRR) in the innate immune system.[2][7] TLR7 is located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting

cells (APCs).[8] Upon binding to TLR7, **1V209** initiates a signaling cascade that leads to a potent immune response.

The activation of TLR7 by **1V209** triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases and subsequent activation of TRAF6. This cascade culminates in the activation of two primary transcription factors:

- Nuclear Factor-kappa B (NF-κB): Drives the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
- Interferon Regulatory Factor 7 (IRF7): Induces the production of Type I interferons (IFN-α), which are critical for anti-viral responses and for cross-priming other immune cells.[8]

The resulting cytokine milieu enhances the antigen-presenting capacity of dendritic cells, promotes the activation of Natural Killer (NK) cells, and primes a robust, antigen-specific adaptive immune response driven by CD8+ T cells.[4][8] This makes **1V209** a powerful agent for cancer immunotherapy and a candidate for vaccine adjuvants.[2][8]

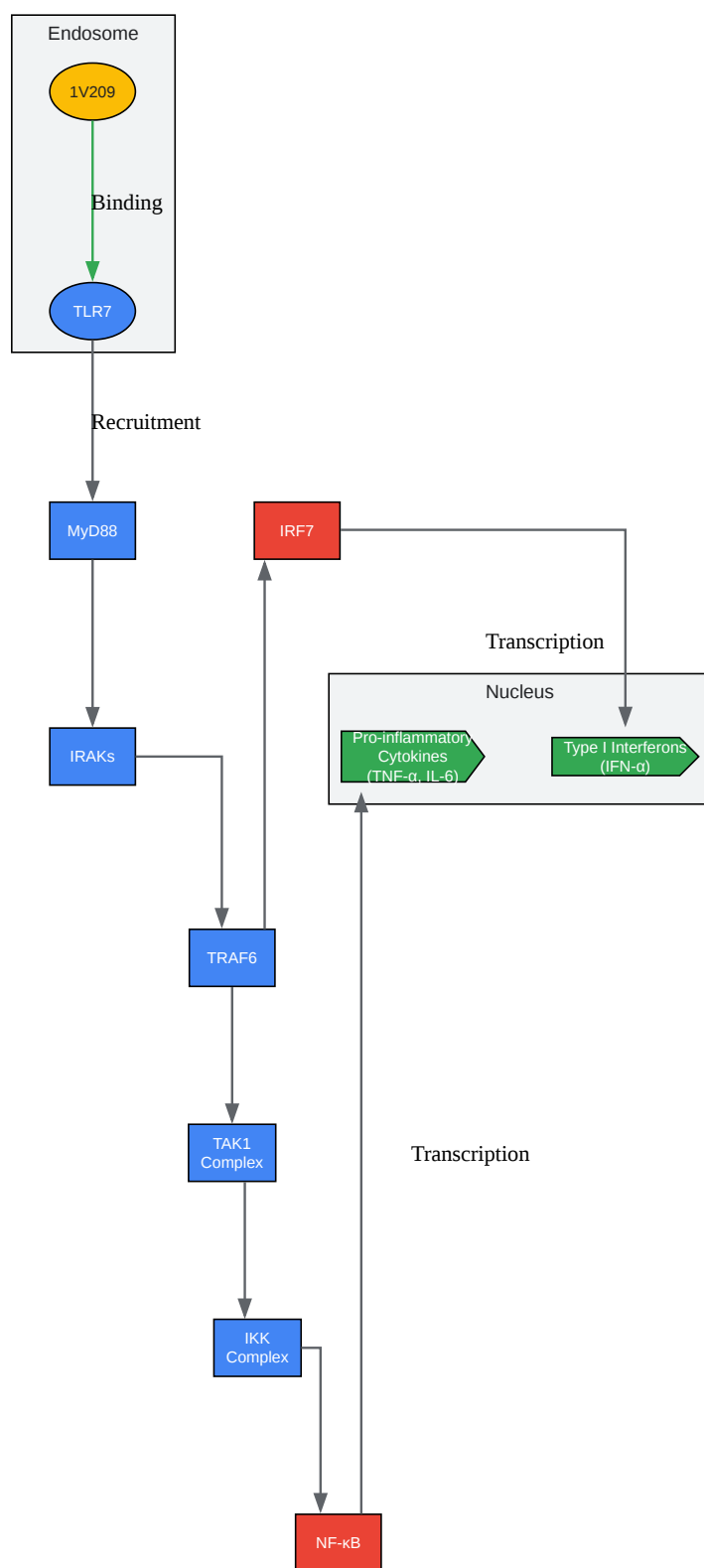


Figure 1: 1V209-Mediated TLR7 Signaling Pathway

[Click to download full resolution via product page](#)Figure 1: **1V209**-Mediated TLR7 Signaling Pathway

## Preclinical Data Summary

The immunostimulatory activity of **1V209** has been evaluated in various preclinical models. Notably, unconjugated **1V209** shows limited activity, whereas its efficacy is significantly enhanced upon conjugation to carriers that improve its solubility and delivery.<sup>[4]</sup>

**Table 3: Summary of In Vitro Studies**

System	Treatment	Key Findings	Concentration/ EC <sub>50</sub>	Source(s)
RAW 264.7 Macrophages	1V209 alone	No significant TNF- $\alpha$ secretion	-	<sup>[4]</sup>
RAW 264.7 Macrophages	1V209-polysaccharide conjugates	Increased TNF- $\alpha$ secretion	EC <sub>50</sub> : 4.62 - 61.7 nM	<sup>[4]</sup>
RAW 264.7 Macrophages	1V209	Stimulates TNF- $\alpha$ production	0.1 - 10 $\mu$ M	<sup>[3]</sup>
Mouse BMDCs	1V209 alone	No significant IL-6 secretion	-	<sup>[4]</sup>
Mouse BMDCs	1V209-polysaccharide conjugates	Increased IL-6 secretion	EC <sub>50</sub> : 3.2 - 188 nM	<sup>[4]</sup>
Mouse BMDCs	1V209- $\alpha$ Man-GNPs	Concentration-dependent IL-6 production	-	<sup>[9]</sup>
Human PBMCs	1V209- $\alpha$ Man-GNPs	Induced TNF- $\alpha$ production at low concentrations	-	<sup>[9]</sup>

BMDCs: Bone Marrow-Derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells; GNPs: Gold Nanoparticles.

**Table 4: Summary of In Vivo Studies**

Model	Treatment	Key Findings	Source(s)
4T1 Breast Cancer (Mice)	IV administration of 1V209 formulation	Nanoparticle accumulation in tumors, reduction in primary tumor growth, inhibition of lung metastases.	[3]
Mice (General)	IV administration of 1V209	Significantly increased plasma levels of IL-6, IP-10, and MCP-1 at 2 hours post-administration.	[3]
CT26 Colorectal Cancer (Mice)	Liposomes with 1V209-cholesterol	Decreased tumor weight/volume, reduced lung metastases, increased tumor-associated CD8+ IFN- $\gamma$ + T cells, and increased survival.	[4][10]
C57BL/6 Mice (Immunization)	1V209- $\alpha$ Man-GNPs + Ovalbumin	Induced significantly higher titers of OVA-specific IgG2c antibody compared to unconjugated 1V209. No observed splenomegaly or weight loss.	[7]

## Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments involving **1V209**.

## In Vitro Cytokine Production Assay

This protocol describes a method to measure the ability of **1V209** formulations to induce cytokine secretion from immune cells.

Objective: To quantify TNF- $\alpha$  or IL-6 production by RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs) in response to **1V209**.

Materials:

- Cell Lines: RAW 264.7 or primary mouse BMDCs.
- Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
- Reagents: **1V209** (or its conjugated formulation), Lipopolysaccharide (LPS) as a positive control, PBS as a negative control.
- Assay Kit: ELISA kit for mouse TNF- $\alpha$  or IL-6.
- Equipment: 96-well cell culture plates, CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>), microplate reader.

Protocol:

- Cell Seeding: Seed RAW 264.7 cells or BMDCs in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of the **1V209** formulation, unconjugated **1V209**, and LPS in culture medium.
- Stimulation: Remove the old medium from the cells and add 200  $\mu$ L of the prepared treatments to the respective wells. Include wells with medium only (untreated) and PBS (vehicle control).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.[3][9]
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

- ELISA: Quantify the concentration of TNF- $\alpha$  or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
- Data Analysis: Construct a standard curve and determine the cytokine concentrations in the samples. Plot the concentration-response curves to determine EC<sub>50</sub> values if applicable.

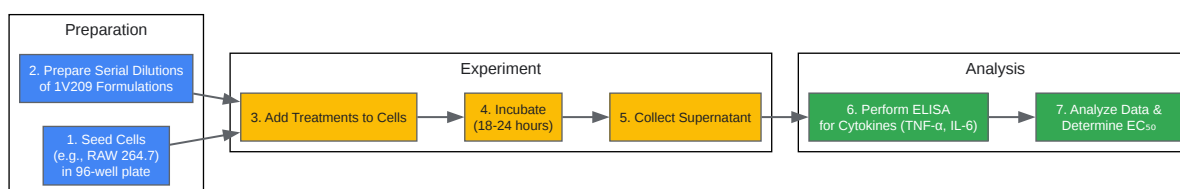


Figure 2: Workflow for In Vitro Cytokine Assay

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Figure 2: Workflow for In Vitro Cytokine Assay

## In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure to assess the antitumor effect of **1V209** formulations in a syngeneic mouse cancer model.

Objective: To evaluate the ability of a **1V209** formulation to inhibit tumor growth and metastasis.

Materials:

- Animal Model: BALB/c mice (6-8 weeks old).
- Cell Line: CT26 colorectal carcinoma or 4T1 breast cancer cells.
- Reagents: **1V209** formulation (e.g., **1V209**-Cho-Lip), vehicle control (e.g., saline or empty liposomes).



- Equipment: Calipers for tumor measurement, syringes for injection, flow cytometer for immune cell analysis.

Protocol:

- Tumor Implantation: Subcutaneously inject  $5 \times 10^5$  CT26 or 4T1 cells into the flank of each mouse.
- Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomly assign mice to treatment groups (e.g., Vehicle control, **1V209** formulation).
- Treatment Administration: Administer the **1V209** formulation intravenously (IV) or via another appropriate route at a predetermined dose and schedule (e.g., 3 mg/kg every 3 days for 4 doses).[\[11\]](#)
- Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ . Monitor body weight as an indicator of toxicity.
- Endpoint Analysis: At the end of the study (due to tumor burden or a fixed time point), euthanize the mice.
- Tissue Collection: Harvest tumors, spleens, and lungs. Weigh the primary tumors. Count metastatic nodules on the surface of the lungs.
- Immunophenotyping (Optional): Prepare single-cell suspensions from tumors or spleens. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD8, CD4, IFN- $\gamma$ ) and analyze by flow cytometry to assess the immune response.
- Data Analysis: Compare tumor growth curves, final tumor weights, and the number of metastases between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

## Formulation and Synthesis Strategy

The therapeutic potential of **1V209** is unlocked through formulations that address its poor solubility. The benzoic acid group on the **1V209** molecule provides a convenient chemical

handle for conjugation.[4][5]

**Synthesis Strategy:** The synthesis of 8-oxoadenines like **1V209** typically starts from commercially available purine precursors, such as 2,6-dichloropurine, and involves a multi-step process including alkylation to introduce the N-9 substituent.[5]

**Conjugation Strategy:** The core challenge with **1V209** is its hydrophobicity. Conjugation to hydrophilic or amphipathic carriers is a common and effective strategy to overcome this limitation and enhance biological activity.

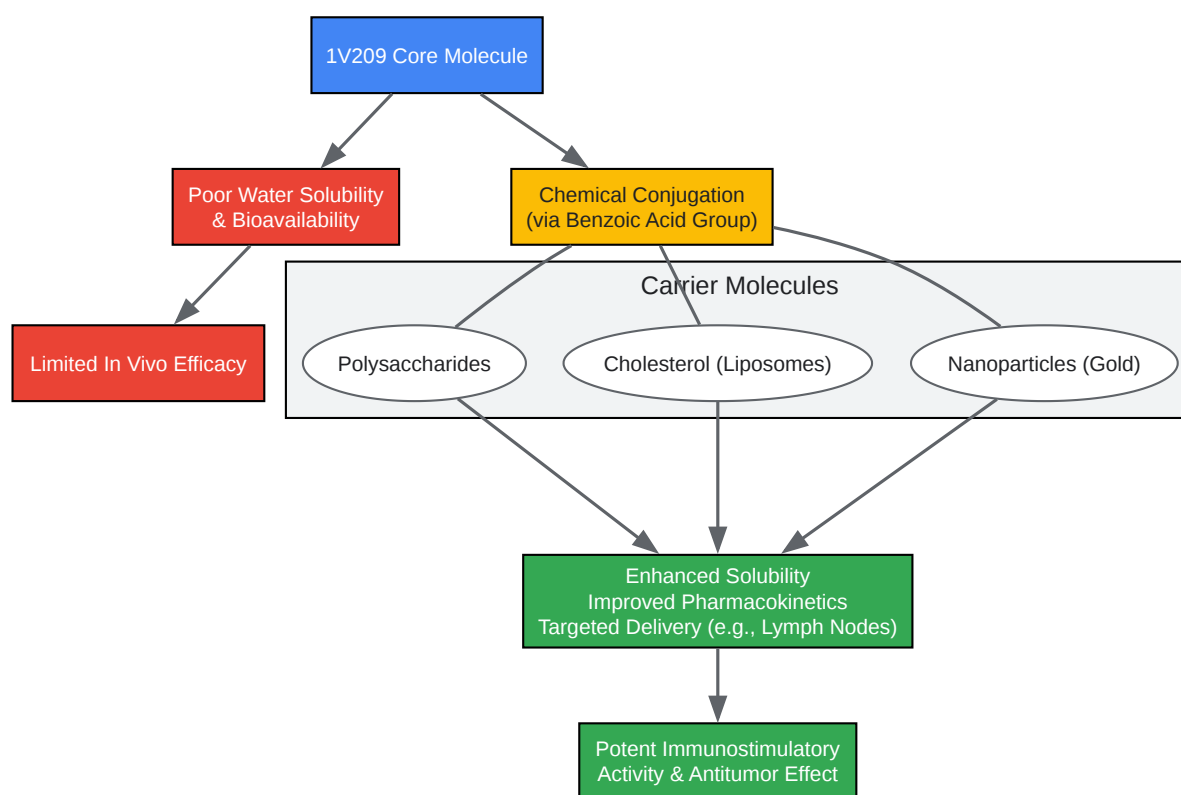


Figure 3: Rationale for 1V209 Formulation

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